molecular formula C16H24FNO5S2 B7834396 (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834396
M. Wt: 393.5 g/mol
InChI Key: CWRSUTZIJBEMPJ-HOTGVXAUSA-N
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Description

The compound “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a combination of fluorophenyl, sulfonyl, and tetrahydrothienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrothienyl core, followed by the introduction of the fluorophenyl and sulfonyl groups. Common reagents used in these steps include fluorobenzene, sulfonyl chlorides, and various amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity through purification techniques such as crystallization or chromatography, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

The compound “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide analogs.

Scientific Research Applications

Chemistry

In chemistry, “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity that can be harnessed for therapeutic purposes. It could serve as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound’s properties may be utilized in the development of new materials, such as polymers or coatings, that benefit from its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” include other sulfonyl-containing amines and fluorophenyl derivatives. Examples might include:

  • Sulfonylureas
  • Fluorophenylsulfonamides
  • Tetrahydrothienylamines

Uniqueness

The uniqueness of “this compound” lies in its specific stereochemistry and combination of functional groups. This unique structure may confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)sulfonyl-1,1-dioxo-N-(3-propan-2-yloxypropyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO5S2/c1-12(2)23-9-3-8-18-15-10-24(19,20)11-16(15)25(21,22)14-6-4-13(17)5-7-14/h4-7,12,15-16,18H,3,8-11H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRSUTZIJBEMPJ-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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